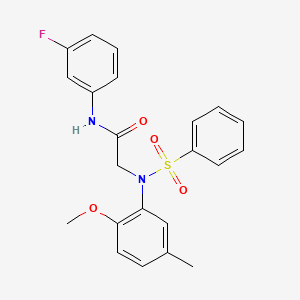![molecular formula C19H21N3O4 B12455220 N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide](/img/structure/B12455220.png)
N-(4-{[2-(furan-2-ylcarbonyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide is a complex organic compound that features a furan ring, a hydrazinecarbonyl group, and a cyclohexanecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide typically involves multiple steps:
Formation of Furan-2-carbonyl Chloride: Furan-2-carbonyl chloride is synthesized from furan-2-carboxylic acid using thionyl chloride.
Reaction with Hydrazine: The furan-2-carbonyl chloride is then reacted with hydrazine to form furan-2-carbonyl hydrazine.
Coupling with 4-Aminophenylcyclohexanecarboxamide: The furan-2-carbonyl hydrazine is coupled with 4-aminophenylcyclohexanecarboxamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-bacterial agent, particularly against drug-resistant strains.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to bacterial enzymes, inhibiting their function and leading to bacterial cell death.
Pathways Involved: The compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, contributing to its anti-bacterial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide: This compound also features a furan ring and has shown significant anti-bacterial activity.
Furan-2-carbonyl Hydrazine Derivatives: These compounds share the furan-2-carbonyl hydrazine moiety and are studied for their biological activities.
Uniqueness
N-{4-[N’-(Furan-2-carbonyl)hydrazinecarbonyl]phenyl}cyclohexanecarboxamide is unique due to its combination of a furan ring, hydrazinecarbonyl group, and cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H21N3O4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-[4-[(furan-2-carbonylamino)carbamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C19H21N3O4/c23-17(13-5-2-1-3-6-13)20-15-10-8-14(9-11-15)18(24)21-22-19(25)16-7-4-12-26-16/h4,7-13H,1-3,5-6H2,(H,20,23)(H,21,24)(H,22,25) |
Clé InChI |
VZNCNCWOCRCHBP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12455145.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12455148.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(propan-2-yloxy)propyl]butanediamide](/img/structure/B12455164.png)
![2-[1-(Naphthalen-1-ylmethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B12455169.png)

![N-(4-ethylphenyl)-N'-[4-(2-methylbutan-2-yl)cyclohexyl]ethanediamide](/img/structure/B12455181.png)
![2-{[(4-tert-butylphenyl)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12455185.png)
![1-Benzyl-8-Boc-1,8-diazaspiro[4.5]decane](/img/structure/B12455201.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B12455205.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B12455214.png)
![2,3-Dihydro-1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxyphenyl)-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12455222.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(4-methylphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455225.png)
